molecular formula C16H18N6O2S B026334 1,5-Pyrimidino-6,9-purinophane CAS No. 103022-52-2

1,5-Pyrimidino-6,9-purinophane

Cat. No. B026334
M. Wt: 358.4 g/mol
InChI Key: SJWPTBFNZAZFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Pyrimidino-6,9-purinophane is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a fused pyrimidine-purine derivative, which exhibits promising biological activities.

Mechanism Of Action

The mechanism of action of 1,5-Pyrimidino-6,9-purinophane is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes, including dihydrofolate reductase, thymidylate synthase, and RNA polymerase. Moreover, 1,5-Pyrimidino-6,9-purinophane has been found to induce apoptosis in cancer cells through the activation of caspases.

Biochemical And Physiological Effects

1,5-Pyrimidino-6,9-purinophane exhibits various biochemical and physiological effects. Studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, 1,5-Pyrimidino-6,9-purinophane has been found to exhibit antiviral activity by inhibiting viral replication. Additionally, this compound has been shown to possess antibacterial activity by disrupting bacterial cell wall synthesis.

Advantages And Limitations For Lab Experiments

1,5-Pyrimidino-6,9-purinophane exhibits several advantages for lab experiments. This compound is relatively easy to synthesize, and it exhibits potent biological activities at low concentrations. Moreover, 1,5-Pyrimidino-6,9-purinophane is stable under various conditions, which makes it suitable for long-term storage. However, this compound has some limitations for lab experiments. 1,5-Pyrimidino-6,9-purinophane exhibits poor solubility in water, which makes it difficult to prepare solutions for in vitro experiments. Additionally, this compound exhibits low bioavailability, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the research on 1,5-Pyrimidino-6,9-purinophane. One of the potential directions is to investigate the structure-activity relationship of this compound to identify more potent analogs. Moreover, further studies are needed to elucidate the mechanism of action of 1,5-Pyrimidino-6,9-purinophane and to identify its molecular targets. Additionally, the potential therapeutic applications of this compound need to be explored further, particularly in the treatment of viral and bacterial infections. Finally, the development of novel drug delivery systems may enhance the bioavailability of 1,5-Pyrimidino-6,9-purinophane and improve its therapeutic efficacy.
Conclusion
In conclusion, 1,5-Pyrimidino-6,9-purinophane is a heterocyclic compound that exhibits promising biological activities. This compound has been found to possess anticancer, antiviral, and antibacterial activities. Moreover, 1,5-Pyrimidino-6,9-purinophane exhibits various biochemical and physiological effects, including the inhibition of enzyme activity and the induction of apoptosis. Although this compound has some limitations for lab experiments, it exhibits several advantages, such as ease of synthesis and stability under various conditions. Further research is needed to explore the potential therapeutic applications of 1,5-Pyrimidino-6,9-purinophane and to identify more potent analogs.

Synthesis Methods

The synthesis of 1,5-Pyrimidino-6,9-purinophane can be achieved through various methods. One of the most commonly used methods is the reaction of 2,4-diamino-6-chloropyrimidine with 6-chloro-9H-purine in the presence of a strong base. The reaction yields 1,5-Pyrimidino-6,9-purinophane as a white crystalline solid with a high yield.

Scientific Research Applications

1,5-Pyrimidino-6,9-purinophane has been extensively studied for its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anticancer, antiviral, and antibacterial activities. Studies have shown that 1,5-Pyrimidino-6,9-purinophane inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, this compound has been found to exhibit potent antiviral activity against influenza A and B viruses. Additionally, 1,5-Pyrimidino-6,9-purinophane has been shown to possess antibacterial activity against Staphylococcus aureus and Escherichia coli.

properties

CAS RN

103022-52-2

Product Name

1,5-Pyrimidino-6,9-purinophane

Molecular Formula

C16H18N6O2S

Molecular Weight

358.4 g/mol

IUPAC Name

20-methyl-14-thia-1,5,7,10,12,20-hexazatetracyclo[16.3.1.05,9.08,13]docosa-6,8,10,12,18(22)-pentaene-19,21-dione

InChI

InChI=1S/C16H18N6O2S/c1-20-15(23)11-4-2-7-25-14-12-13(17-9-18-14)22(10-19-12)6-3-5-21(8-11)16(20)24/h8-10H,2-7H2,1H3

InChI Key

SJWPTBFNZAZFSH-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CN(C1=O)CCCN3C=NC4=C3N=CN=C4SCCC2

Canonical SMILES

CN1C(=O)C2=CN(C1=O)CCCN3C=NC4=C3N=CN=C4SCCC2

Other CAS RN

103022-52-2

synonyms

1,5-pyrimidino-6,9-purinophane
PMPP

Origin of Product

United States

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